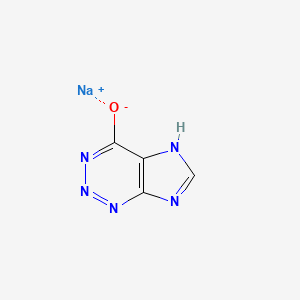
2-Azahypoxanthine Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5H-imidazo[4,5-d]triazin-4-olate is a heterocyclic compound that belongs to the class of imidazo[4,5-d]triazin-4-olates. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of 2-Azahypoxanthine Sodium Salt consists of an imidazole ring fused with a triazine ring, and it is stabilized by the presence of a sodium ion.
Applications De Recherche Scientifique
Sodium;5H-imidazo[4,5-d]triazin-4-olate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
Target of Action
It’s known that this compound has a significant impact on plant growth , suggesting that its targets may be involved in plant growth regulation.
Mode of Action
It’s known to be a major degradation product of dacarbazine , which might suggest a similar mode of action
Biochemical Pathways
2-Azahypoxanthine (AHX) is synthesized in the fungus Lepista sordida through a unique biosynthetic pathway . The key nitrogen sources responsible for the formation of its unusual, nitrogen-rich 1,2,3-triazine moiety are reactive nitrogen species (RNS), derived from nitric oxide (NO) produced by NO synthase (NOS) . RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces AHX in the fungus .
Pharmacokinetics
Given its role as a degradation product of dacarbazine , it might share similar pharmacokinetic properties
Result of Action
2-Azahypoxanthine Sodium Salt has been found to have beneficial effects on plant growth . It was first isolated as a fairy ring-inducing compound in the fungus Lepista sordida . Fairy rings are a naturally occurring phenomenon where a ring of mushrooms grows in a circular pattern, often enhancing the growth of plants within the ring .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Azahypoxanthine Sodium Salt are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown that xanthine dioxygenase, an a-ketoglutarate-dependent dioxygenase, might catalyze the conversion of 2-Azahypoxanthine to 2-aza-8-oxohypoxanthine .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in novel purine metabolic pathways . It interacts with enzymes such as adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT) and affects metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azahypoxanthine Sodium Salt typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes:
Electrophilic Amination: The process begins with the electrophilic amination of imidazole derivatives to introduce the necessary amino groups.
Cyclization: The amino-imidazole intermediate undergoes cyclization with appropriate reagents to form the triazine ring.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5H-imidazo[4,5-d]triazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a fused imidazole and pyridine ring.
Triazolopyrimidines: Compounds with a fused triazole and pyrimidine ring.
Uniqueness
Sodium;5H-imidazo[4,5-d]triazin-4-olate is unique due to its specific ring structure and the presence of a sodium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
sodium;5H-imidazo[4,5-d]triazin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYVSIZRFNAOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N5NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


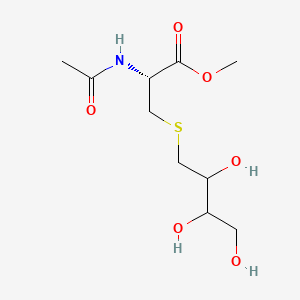
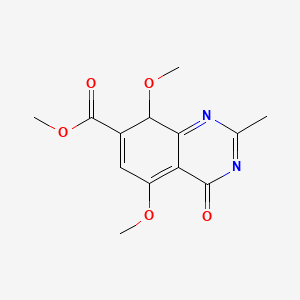


![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)
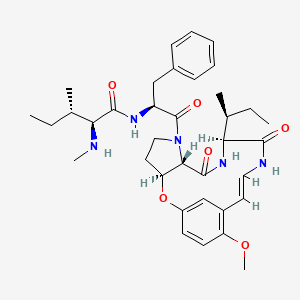
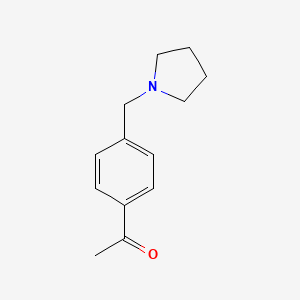
![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)

